molecular formula C18H19NO2S B5015361 3-benzyl-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one

3-benzyl-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one

Cat. No. B5015361
M. Wt: 313.4 g/mol
InChI Key: YNFSHAWIKOYAHW-UHFFFAOYSA-N
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Description

“3-benzyl-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one” is a chemical compound that has been used in the synthesis of various other compounds . It’s a derivative of 4-Methoxyphenyl isothiocyanate, which is used in the synthesis of a variety of chemical compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(4-methoxyphenyl)acetonitrile and benzyl cyanide by nucleophilic substitution of hydrogen . The synthesis process is straightforward and can be achieved in high yields .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed through various spectral and analytical data. Techniques such as FTIR, 1H-NMR, CHNS elemental analysis, and melting point determination can be used to elucidate the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point can be determined, and its structure can be confirmed using FTIR and 1H-NMR .

properties

IUPAC Name

3-benzyl-2-(4-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2S/c1-13-17(20)19(12-14-6-4-3-5-7-14)18(22-13)15-8-10-16(21-2)11-9-15/h3-11,13,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFSHAWIKOYAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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